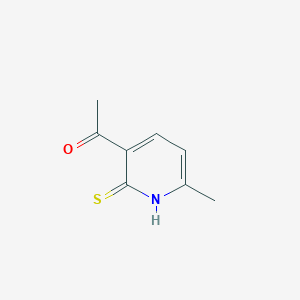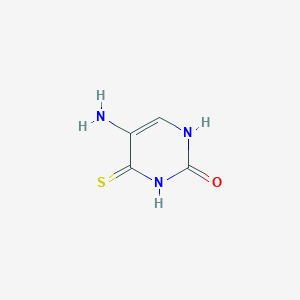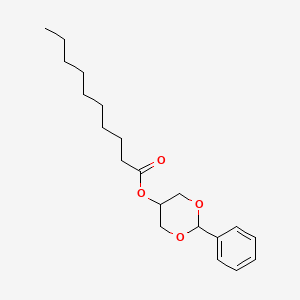
2-Phenyl-1,3-dioxan-5-yl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester is an organic compound with the molecular formula C20H30O4 It is a derivative of decanoic acid and features a 2-phenyl-1,3-dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester typically involves the esterification of decanoic acid with 2-phenyl-1,3-dioxan-5-ol. The reaction is catalyzed by an acid, such as toluenesulfonic acid, and is carried out in refluxing toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for driving the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester may involve similar esterification processes but on a larger scale. The use of efficient water removal techniques, such as molecular sieves or orthoesters, can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other derivatives.
Applications De Recherche Scientifique
Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release decanoic acid and 2-phenyl-1,3-dioxan-5-ol, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Phenyl-1,3-dioxan-5-ol: A related compound that can undergo similar chemical reactions and has comparable applications.
Decanoic Acid Esters: Other esters of decanoic acid with different alcohols, which may have varying properties and uses.
Uniqueness: Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester is unique due to the presence of the 2-phenyl-1,3-dioxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other decanoic acid esters and contributes to its specific applications and reactivity .
Propriétés
Numéro CAS |
56630-72-9 |
|---|---|
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(2-phenyl-1,3-dioxan-5-yl) decanoate |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-7-11-14-19(21)24-18-15-22-20(23-16-18)17-12-9-8-10-13-17/h8-10,12-13,18,20H,2-7,11,14-16H2,1H3 |
Clé InChI |
HUWPKIADWBKLFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


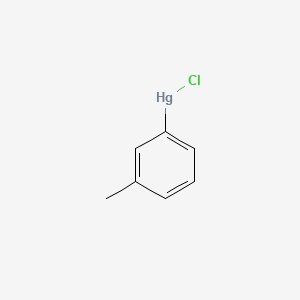
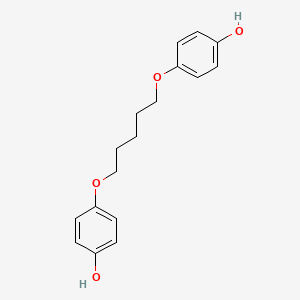
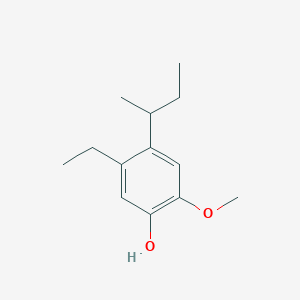
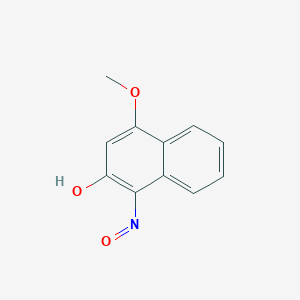
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
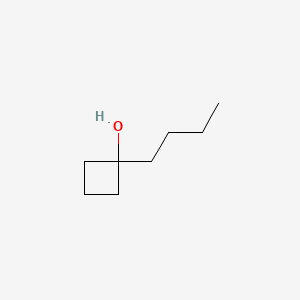
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
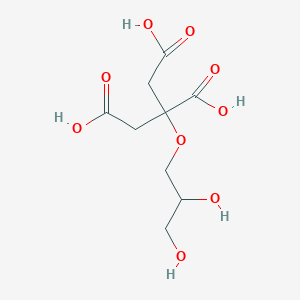
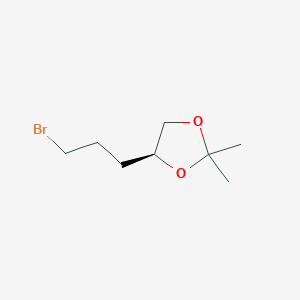
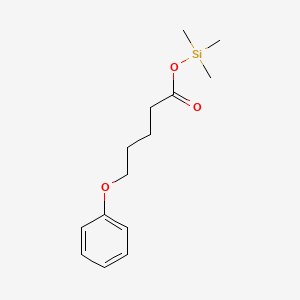
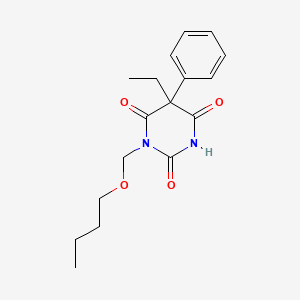
![{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester](/img/structure/B13815099.png)
